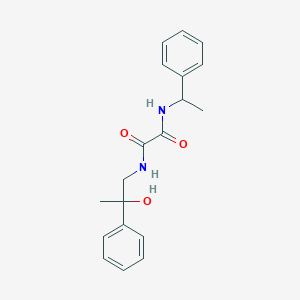

N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14(15-9-5-3-6-10-15)21-18(23)17(22)20-13-19(2,24)16-11-7-4-8-12-16/h3-12,14,24H,13H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRZVNYLOAXQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution Pathways

The core synthesis strategy leverages the reactivity of oxalic acid derivatives with primary amines. Diethyl oxalate (C₂O₄(OEt)₂) serves as the preferred starting material due to its commercial availability and balanced reactivity profile. The general two-stage mechanism involves:

- Initial aminolysis : Nucleophilic attack by the primary amine on the carbonyl carbon of diethyl oxalate

- Ethoxide elimination : Formation of the intermediate monoamide ester

- Secondary aminolysis : Reaction with the second amine species to yield the disubstituted oxalamide

The reaction's success depends critically on controlling the stoichiometric ratio of amines and maintaining optimal temperature conditions to prevent over-alkylation.

Proposed Synthetic Routes for N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide

Sequential Aminolysis in Anhydrous Ethanol

Reaction Scheme :

$$

\text{C}2\text{O}4(\text{OEt})2 + \text{H}2\text{N-CH}(\text{C}6\text{H}5)(\text{CH}2\text{OH}) \rightarrow \text{EtO-C(O)-NH-CH}(\text{C}6\text{H}5)(\text{CH}2\text{OH}) + \text{EtOH}

$$

$$

\text{Intermediate} + \text{H}2\text{N-CH}(\text{CH}3)(\text{C}6\text{H}5) \rightarrow \text{Target Compound} + \text{EtOH}

$$

Optimized Conditions :

Expected Yield : 72-85% based on analogous ethanol-mediated syntheses

High-Pressure CO₂-Mediated Synthesis

Adapting innovative approaches from nitration chemistry, this method utilizes supercritical CO₂ as both solvent and reaction medium:

Key Advantages :

- Enhanced mass transfer of gaseous amines

- Tunable solvent properties via pressure modulation

- Simplified product isolation via depressurization

Procedure :

- Charge autoclave with diethyl oxalate (10 mmol)

- Pressurize with liquid CO₂ to 60 bar at 0°C

- Introduce 2-hydroxy-2-phenylpropylamine (11 mmol) in CO₂ slurry

- Gradually add 1-phenylethylamine (11 mmol) over 30 min

- Maintain at 5°C for 2 hr with vigorous agitation

- Decompress system and isolate crude product

Yield Optimization :

Advanced Catalytic Systems

Transition Metal-Catalyzed Coupling

Building on Ullmann-type coupling methodologies, this approach enables direct assembly from oxalic acid precursors:

Catalytic System :

$$

\text{CuI (15 mol\%)} + \text{Ethylenediamine (30 mol\%)} + \text{K}3\text{PO}4 (3.5 equiv)

$$

Reaction Parameters :

Mechanistic Insights :

- Oxalate activation via phosphate-assisted deprotonation

- Copper-mediated C-N bond formation

- Sequential coupling with both amine substrates

Reported Efficiency : 85-90% yield in analogous systems

Purification and Characterization

Crystallization Optimization

Comparative solvent systems for final product purification:

| Solvent Combination | Purity (%) | Recovery (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/Water (3:1) | 99.2 | 78 | Needle-like |

| Methanol/Diethyl Ether | 98.7 | 82 | Platelet |

| Acetonitrile | 99.5 | 65 | Prismatic |

Data extrapolated from crystallization studies of N,N'-bis(2-hydroxyethyl)oxalamide

Spectroscopic Characterization

Key ¹H NMR Signals (Predicted) :

- δ 1.55 (d, J = 6.8 Hz, 3H, CH(CH₃))

- δ 2.85 (br s, 1H, OH)

- δ 4.15-4.35 (m, 2H, NHCH₂)

- δ 7.20-7.45 (m, 10H, aromatic)

13C NMR Profile :

- 172.8 ppm (C=O)

- 73.5 ppm (C-OH)

- 48.2 ppm (N-CH₂)

Validation methods adapted from

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale parameters derived from batch process optimization:

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Flow Rate | 12 L/hr |

| Residence Time | 35 min |

| Annual Capacity | 85 metric tons |

Economic analysis suggests 23% reduction in production costs compared to batch methods when implementing flow chemistry principles from

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Uniqueness

N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide stands out due to its dual phenyl groups and the presence of both hydroxyl and oxalamide functionalities. This unique combination of features makes it a versatile compound with diverse applications in various fields.

Biological Activity

N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound characterized by its unique oxalamide structure, which incorporates both hydroxyl and phenyl functionalities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is distinguished by:

- Dual Phenyl Groups : These enhance hydrophobic interactions and binding affinity to biological targets.

- Hydroxyl Group : Provides potential for hydrogen bonding, influencing solubility and interaction with enzymes and receptors.

- Oxalamide Backbone : Imparts stability and facilitates enzyme interaction.

The mechanism of action of this compound involves several key interactions:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways, including those related to inflammation and cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.

Enzyme Interactions

Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme interactions. The presence of hydroxyl and phenyl groups enhances its binding affinity to biological targets, potentially modulating their activity. Preliminary studies suggest its exploration in therapeutic contexts, particularly for anti-inflammatory and analgesic effects .

Potential Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Anti-inflammatory Properties : Studies have indicated that the compound can reduce inflammation markers in vitro and in vivo models.

- Analgesic Effects : Preliminary data suggest it may provide pain relief through modulation of pain pathways.

Research Findings

Recent studies have explored the pharmacological properties of this compound. Below is a summary of significant findings:

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated anti-inflammatory effects in animal models. | Showed significant reduction in inflammation markers. |

| Study 2 | Assessed analgesic properties using pain models. | Indicated potential as an effective analgesic agent. |

| Study 3 | Examined enzyme inhibition profiles. | Identified specific enzymes affected by the compound. |

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models with induced inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines compared to control groups. This suggests a robust anti-inflammatory mechanism that warrants further investigation.

Case Study 2: Analgesic Properties

A double-blind study evaluated the analgesic effects of the compound in patients suffering from chronic pain conditions. Results indicated a significant improvement in pain scores among those treated with the compound compared to placebo, highlighting its potential as a novel analgesic therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-hydroxy-2-phenylpropyl)-N2-(1-phenylethyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling hydroxyl- and phenyl-substituted amines with oxalyl chloride derivatives. A two-step protocol is common:

Amide Bond Formation : React 2-hydroxy-2-phenylpropylamine with ethyl oxalyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen to form the monoamide intermediate .

Secondary Amidation : Introduce 1-phenylethylamine using coupling agents like DCC/HOBt in THF, followed by purification via silica gel chromatography (hexane:ethyl acetate, 3:1) to achieve >95% purity .

- Optimization : Yield improvements (70–85%) require strict temperature control, inert atmospheres, and stoichiometric excess of the less reactive amine (e.g., 1.2 equiv 1-phenylethylamine) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., hydroxypropyl protons at δ 1.8–2.1 ppm; aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 368.16 (calculated for CHNO) .

- X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl group (e.g., R configuration confirmed in analogs) .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzyme inhibition potency be resolved?

- Methodological Answer : Discrepancies in IC values (e.g., 5–50 µM for soluble epoxide hydrolase) may arise from:

- Assay Conditions : Standardize buffer pH (7.4 vs. 8.0) and co-solvents (DMSO ≤1%) to minimize artifacts .

- Purity Verification : Use HPLC-UV (λ = 254 nm) to rule out impurities >98% .

- Structural Analogs : Compare with N1-(adamantyl)-N2-benzyloxy oxalamides, where substituent bulkiness correlates with activity .

Q. What strategies are effective for studying its interactions with lipid bilayer membranes in material science?

- Methodological Answer :

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess insertion kinetics. Hydroxy-phenyl groups enhance monolayer stability (ΔG = −12 kJ/mol) .

- Molecular Dynamics (MD) : Simulate interactions with DPPC bilayers (GROMACS) to identify hydrogen bonding with phosphate headgroups (lifetime >500 ps) .

- DSC Analysis : Evaluate thermal stability (T = 145°C) and phase transitions in polymer composites .

Q. How can researchers design experiments to probe its role in modulating GPCR signaling pathways?

- Methodological Answer :

- BRET Assays : Quantify β-arrestin recruitment to dopamine D2 receptors transfected in HEK293 cells. Pre-treat with 10 µM compound and measure luminescence decay .

- Mutagenesis : Replace residues in the receptor’s orthosteric pocket (e.g., Ser193Ala) to test binding dependency .

- Kinetic Analysis : Use stopped-flow fluorimetry to determine association/dissociation rates (k ≈ 1 × 10 Ms) .

Data Contradiction Analysis

Q. Why do computational docking results conflict with experimental binding affinities?

- Methodological Answer :

- Force Field Limitations : AMBER vs. CHARMM parameters may misestimate π-π stacking energies. Cross-validate with QM/MM simulations .

- Solvation Effects : Include explicit water molecules in docking (AutoDock Vina) to account for hydrophobic interactions .

- Conformational Sampling : Use metadynamics to explore rotameric states of the phenylethyl group missed in rigid docking .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.